rac-(2R,4S)-2-methyloxan-4-amine hydrochloride, trans
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-(2R,4S)-2-methyloxan-4-amine hydrochloride, trans, is a chiral compound that exists as a racemic mixture of its two enantiomers. This compound is notable for its potential applications in various fields, including medicinal chemistry and organic synthesis. The hydrochloride salt form enhances its solubility and stability, making it more suitable for practical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(2R,4S)-2-methyloxan-4-amine hydrochloride, trans, typically involves the following steps:
Starting Material: The synthesis often begins with a suitable oxane derivative.
Amination: Introduction of the amine group at the 4-position can be achieved through nucleophilic substitution reactions.
Resolution: The racemic mixture can be resolved into its enantiomers using chiral resolution techniques, although for racemic mixtures, this step might be skipped.
Hydrochloride Formation: The final step involves converting the free base into its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound, would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include:
Continuous Flow Chemistry: To enhance reaction efficiency and scalability.
Automated Resolution Techniques: For separating enantiomers if needed.
Crystallization: To obtain the hydrochloride salt in a pure form.
Chemical Reactions Analysis
Types of Reactions
rac-(2R,4S)-2-methyloxan-4-amine hydrochloride, trans, can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction of the oxane ring can lead to the formation of different cyclic amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Nucleophiles: Including alkyl halides or acyl chlorides for substitution reactions.
Major Products
Oxidation Products: Oximes, nitriles.
Reduction Products: Various cyclic amines.
Substitution Products: Alkylated or acylated derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, rac-(2R,4S)-2-methyloxan-4-amine hydrochloride, trans, serves as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable for studying stereochemical effects in reactions.
Biology
The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals. Its amine group is a key functional group in many bioactive compounds.
Medicine
Potential applications in medicinal chemistry include the development of new drugs, particularly those targeting specific receptors or enzymes. The hydrochloride form improves its pharmacokinetic properties.
Industry
In the chemical industry, this compound can be used as an intermediate in the production of various fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which rac-(2R,4S)-2-methyloxan-4-amine hydrochloride, trans, exerts its effects depends on its specific application. Generally, the amine group can interact with biological targets such as enzymes or receptors, influencing their activity. The oxane ring structure may also play a role in binding interactions.
Comparison with Similar Compounds
Similar Compounds
rac-(2R,4S)-2-methyloxan-4-ol, trans: Similar structure but with a hydroxyl group instead of an amine.
rac-(2R,4S)-2-methyloxan-4-carboxylic acid, trans: Contains a carboxylic acid group.
rac-(2R,4S)-2-methyloxan-4-amine, cis: The cis isomer of the compound.
Uniqueness
rac-(2R,4S)-2-methyloxan-4-amine hydrochloride, trans, is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its hydrochloride form enhances its solubility and stability, making it more practical for various applications.
Properties
CAS No. |
2408938-31-6 |
---|---|
Molecular Formula |
C6H14ClNO |
Molecular Weight |
151.6 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.